

CAS number for benzylmorphine methyl ether

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Compound of Interest

Compound Name: *Benzylmorphine methyl ether*

Cat. No.: *B15473391*

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Technical Dossier: Benzylmorphine

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of benzylmorphine, a semi-synthetic opioid derivative. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

Benzylmorphine, also known by the trade name Peronine, is the benzyl ether of morphine.^[1] It is structurally similar to codeine, with a benzyl group in place of the methyl group at the 3-position of the morphine molecule.^[1]

Synonyms: Peronine, 3-O-Benzylmorphine^{[2][3][4]} CAS Number: 14297-87-1^{[1][2][3][5]}

The key chemical and physical properties of benzylmorphine are summarized in the table below.

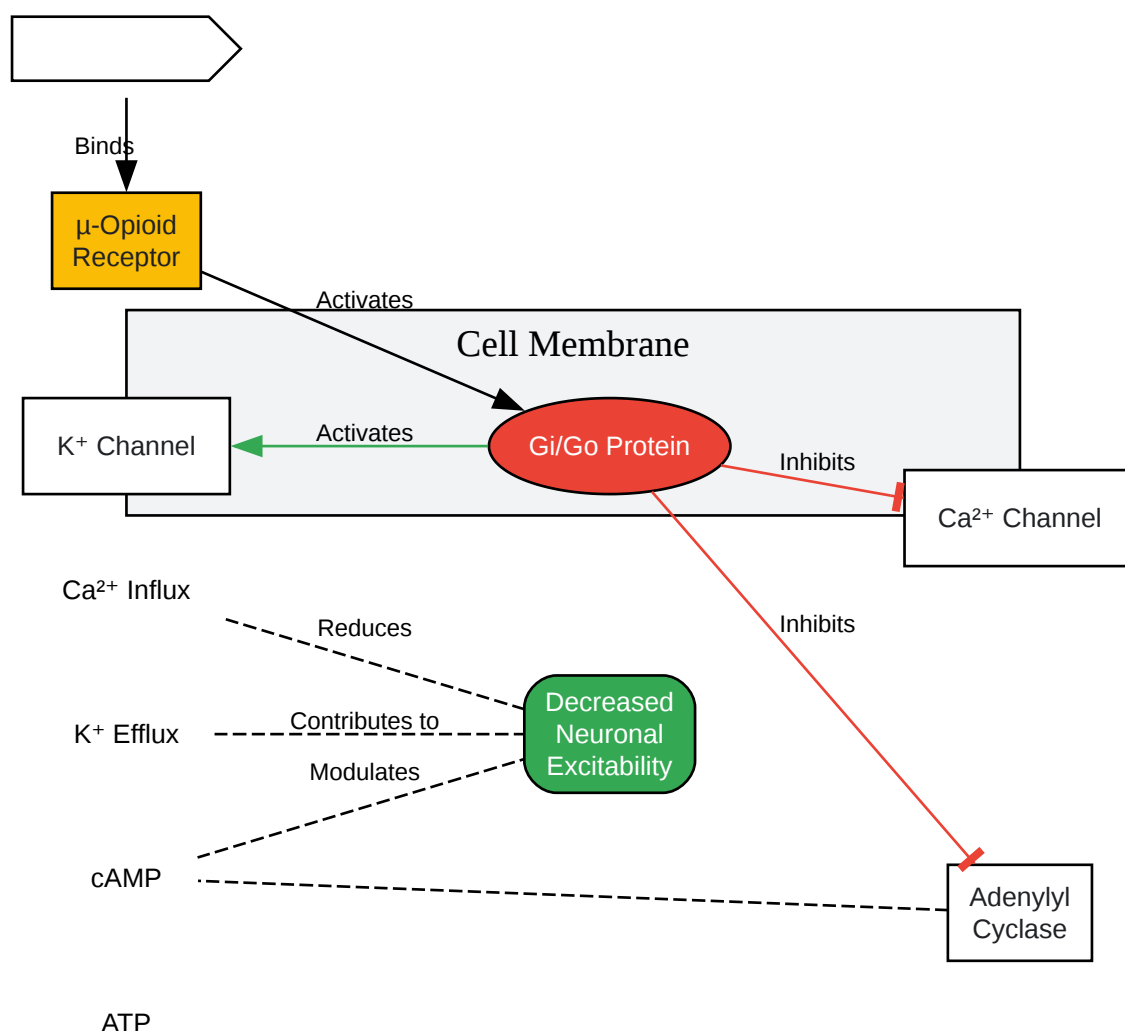
Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₅ NO ₃	[1][2]
Molecular Weight	375.46 g/mol	[2][6]
Appearance	White to light yellow solid	[2]
LogP (Octanol/Water)	3.072 (Calculated)	[3]
Water Solubility (logS)	-2.22 (Calculated)	[3]
IUPAC Name	(5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol	[1]
SMILES	CN1CC[C@]23c4c5ccc(OCc6cccc6)c4O[C@H]2--INVALID-LINK--C=C[C@H]3[C@H]1C5	[2]
InChI Key	RDJGWRFTDZZXSM-RNWLQCGYSA-N	[1][5]

Pharmacology and Mechanism of Action

Benzylmorphine is a semi-synthetic opioid narcotic.[1] Its pharmacological activity is primarily as a moderate-strength analgesic and a cough suppressant, with a potency estimated to be about 90% that of codeine.[1] Historically, it was used for these purposes, including in ophthalmic surgery as a 1 to 2% solution.[1]

As an opioid, benzylmorphine exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (CNS). The binding of an opioid agonist like benzylmorphine to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

Below is a diagram illustrating the generalized signaling pathway for a μ-opioid receptor, which is a primary target for morphine and its derivatives.



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Generalized Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed, contemporary experimental protocols for the synthesis and analysis of benzylmorphine are not readily available in the public domain, largely due to its status as a controlled substance. However, based on general principles of organic chemistry and information from related syntheses, the following outlines can be proposed.

Synthesis of Benzylmorphine

The synthesis of benzylmorphine involves the etherification of the phenolic hydroxyl group at the 3-position of the morphine molecule. A general procedure would be as follows:

- **Protection of the 6-hydroxyl group:** The secondary hydroxyl group at the 6-position of morphine is more reactive than the phenolic hydroxyl at the 3-position. Therefore, it may need to be protected first, for example, by acetylation to form 6-acetylmorphine.
- **Etherification:** The protected morphine derivative is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent (e.g., DMF, acetone). This will form the benzyl ether at the 3-position.
- **Deprotection:** The protecting group at the 6-position is then removed. If an acetyl group was used, this can be achieved by hydrolysis under basic conditions.
- **Purification:** The final product, benzylmorphine, would be purified using standard techniques such as column chromatography or recrystallization.

Note: The synthesis of benzylmorphine and its derivatives is subject to strict legal and regulatory controls.

Pharmacological Evaluation

The pharmacological activity of a compound like benzylmorphine would typically be assessed through a series of in vitro and in vivo assays.

In Vitro Assays:

- **Receptor Binding Assays:** To determine the affinity and selectivity of benzylmorphine for different opioid receptor subtypes (μ , δ , κ). This is typically done using radioligand binding assays with cell membranes expressing the specific receptor subtype.
- **Functional Assays:** To determine the efficacy of the compound as an agonist, antagonist, or partial agonist. This can be done using assays that measure the downstream effects of receptor activation, such as GTPyS binding assays or assays that measure changes in cyclic AMP (cAMP) levels.

In Vivo Assays:

- **Analgesic Activity:** Assessed in animal models of pain, such as the hot plate test or the tail-flick test in rodents. The dose-response relationship would be determined to establish the potency (e.g., ED₅₀) of the compound.
- **Antitussive Activity:** Evaluated in animal models of cough, for instance, by exposing animals to a tussive agent (e.g., citric acid aerosol) and measuring the reduction in cough frequency after administration of the compound.
- **Abuse Liability:** Assessed using models such as conditioned place preference or self-administration studies in animals to predict the potential for abuse.

Regulatory Status

Benzylmorphine is classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use in treatment in the US.^[1] It is also regulated internationally under the United Nations Convention on Narcotic Drugs.^[1]

Conclusion

Benzylmorphine is a historically significant semi-synthetic opioid. While its clinical use has been superseded by other compounds, its study provides valuable insights into the structure-activity relationships of morphine derivatives. Further research on such compounds, conducted under appropriate regulatory compliance, can continue to advance the field of opioid pharmacology and the development of safer and more effective analgesics.

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